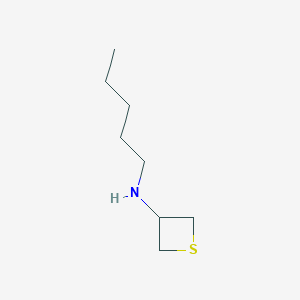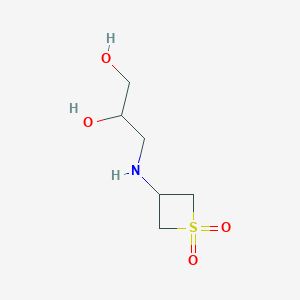
4-(2-aminoethoxy)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-aminoethoxy)-N,N-dimethylaniline is an organic compound with a complex structure that includes an aniline derivative with an aminoethoxy group and two methyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethoxy)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of N,N-dimethylaniline attacks the electrophilic carbon of 2-chloroethanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-aminoethoxy)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethoxy group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halides or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-aminoethoxy)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in the development of pharmaceuticals and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-aminoethoxy)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-aminoethoxy)-N-(2,5-diethoxyphenyl)-3,5-dimethylbenzamide: This compound has a similar structure but with additional ethoxy groups and a benzamide moiety.
2-(2-(Dimethylamino)ethoxy)ethanol: A related compound with a similar aminoethoxy group but different overall structure.
Uniqueness
4-(2-aminoethoxy)-N,N-dimethylaniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
4-(2-aminoethoxy)-N,N-dimethylaniline |
InChI |
InChI=1S/C10H16N2O/c1-12(2)9-3-5-10(6-4-9)13-8-7-11/h3-6H,7-8,11H2,1-2H3 |
InChI-Schlüssel |
ISSAJAJNTAWZFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


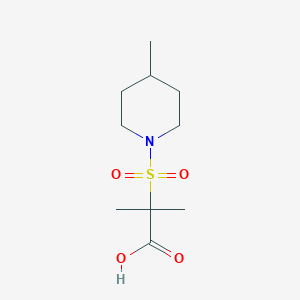
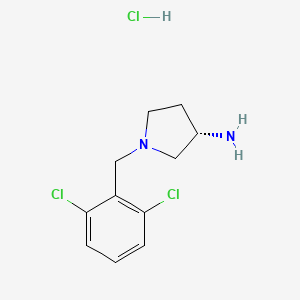
![4-Bromo-3-cyclopropylbenzo[d]isoxazole](/img/structure/B13009652.png)
![3-(tert-Butyl) 1-ethyl 3-azabicyclo[4.1.0]heptane-1,3-dicarboxylate](/img/structure/B13009655.png)
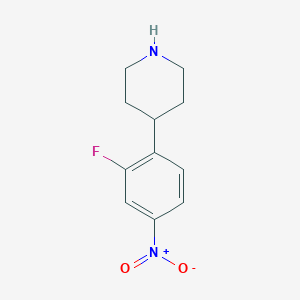
![tert-Butyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13009676.png)
![1-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B13009681.png)
![3-[(2-Methylpropyl)sulfanyl]azetidine](/img/structure/B13009688.png)
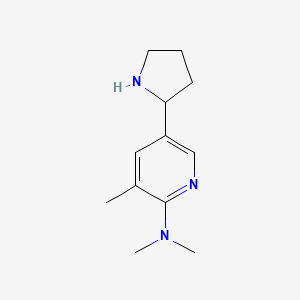
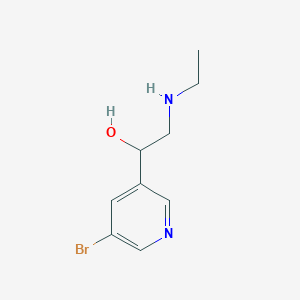
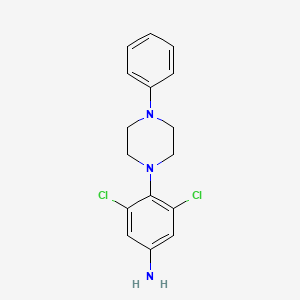
![2-Bromo-5-(4-chlorophenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B13009707.png)
